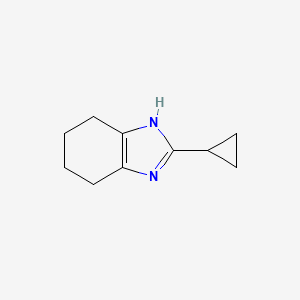
2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole
Übersicht
Beschreibung
2-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic aromatic compound that is used in various scientific and medical applications. It is a member of the benzimidazole family, and is known for its ability to interact with both nucleic acids and proteins. This compound can be synthesized using a variety of methods, including Grignard reactions and the Diels-Alder reaction. It has been studied extensively for its biochemical and physiological effects, as well as its applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzimidazole derivatives have been studied for their potential in treating cancer. They can cause cell death in leukemic cells at micromolar concentrations . The specific compound 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole could be explored for its efficacy against different cancer cell lines, considering its structural similarity to other benzimidazoles with known anticancer properties.
Immunomodulatory Effects
Studies have revealed benzimidazole derivatives as potential immunomodulatory agents. For instance, a benzimidazole derivative named BMT-1 was shown to inhibit the activity of H+/K±ATPases from activated T cells, which could lead to intracellular acidification and inhibition of T cell proliferation . This suggests that 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole may have similar applications in modulating immune responses.
Antiviral and Anti-HIV Properties
Benzimidazoles have been identified with nanomolar activity against respiratory syncytial virus and have been explored for their inhibitory activity against casein kinases, which are implicated in viral replication . The compound could be researched for its potential antiviral effects, particularly against HIV, given the structural isosterism with nucleotides that allows easy interaction with biopolymers.
Antiprotozoal and Antimicrobial Effects
Benzimidazole compounds have shown activity against protozoal infections and have been synthesized for their antibacterial properties . The cyclopropyl group in 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole might enhance these properties, making it a candidate for developing new antiprotozoal and antimicrobial agents.
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes like h+/k±atpases .
Mode of Action
It is known that benzimidazole derivatives can inhibit the activity of h+/k±atpases, leading to intracellular acidification .
Biochemical Pathways
The inhibition of h+/k±atpases can potentially affect various cellular processes, including cell proliferation .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
The inhibition of h+/k±atpases by benzimidazole derivatives can lead to intracellular acidification, potentially inhibiting cell proliferation .
Action Environment
The biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Eigenschaften
IUPAC Name |
2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHODIAFHMKECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)

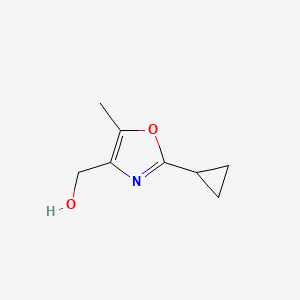
![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)

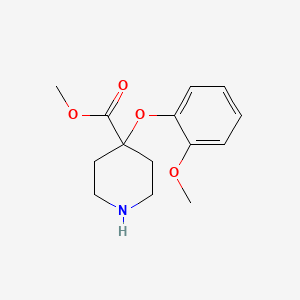
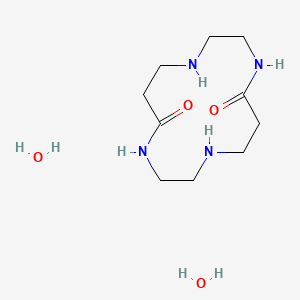

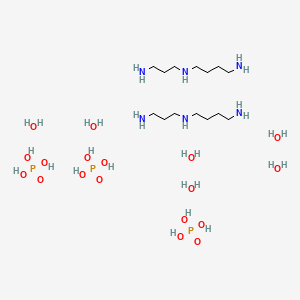


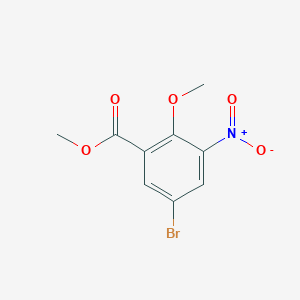
![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)
